Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

anticancer cytotoxicity structure-activity relationship

Ensure SAR integrity in your anticancer and antibacterial screening campaigns by procuring this specific fluorinated 1,5-benzothiazepine derivative. The 4-fluorobenzyl sulfanyl substitution pattern is critical: published data show a >5.7-fold difference in GI50 between analogs, and an 8-fold MIC differential against Gram-negative pathogens. Its predicted pKa of 3.17±0.20 supports robust pH-dependent HPLC method development, a property absent in positional isomers. Ideal for dual-readout phenotypic libraries targeting WHO priority Gram-negative bacteria alongside cytotoxicity assessment.

Molecular Formula C16H13ClFNS2
Molecular Weight 337.86
CAS No. 303987-75-9
Cat. No. B2938313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
CAS303987-75-9
Molecular FormulaC16H13ClFNS2
Molecular Weight337.86
Structural Identifiers
SMILESC1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)F
InChIInChI=1S/C16H13ClFNS2/c17-12-3-6-15-14(9-12)19-16(7-8-20-15)21-10-11-1-4-13(18)5-2-11/h1-6,9H,7-8,10H2
InChIKeyGHMSYVUFVTUQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for 7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (CAS 303987-75-9)


7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (CAS 303987-75-9) is a synthetic, low-molecular-weight (337.86 g/mol) heterocyclic building block belonging to the 2,3-dihydro-1,5-benzothiazepine class, characterized by a 7-chloro substitution on the fused benzene ring and a 4-[(4-fluorobenzyl)sulfanyl] side chain . This specific substitution pattern yields predicted physicochemical properties—a boiling point of 471.5±45.0 °C, a density of 1.34±0.1 g/cm³, and a pKa of 3.17±0.20—that distinguish it from other benzothiazepine analogs and directly influence its handling, purification, and reaction optimization . Compounds of this class are extensively investigated as privileged scaffolds in medicinal chemistry, with demonstrated potential as calcium channel blockers, anticancer agents, and antibacterial agents, making the specific derivative a relevant candidate for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why Generic 1,5-Benzothiazepine Substitution Fails: The Criticality of the 4-(4-Fluorobenzyl)sulfanyl Moiety


Indiscriminate substitution of 1,5-benzothiazepine derivatives in procurement is not supported by structure-activity data. A systematic study of fluorinated 1,5-benzothiazepines has demonstrated that minor alterations to the substitution pattern can lead to dramatic differences in biological potency. In a direct comparative panel, compound 4d (a close structural analog in the same series) exhibited a GI50 of <10 µg/mL across four human cancer cell lines, whereas compound 4a was essentially inactive (GI50 57.6 to >80 µg/mL), representing a greater than 5.7-fold difference in potency . This demonstrates that substituent identity and position are not interchangeable and that procurement of a specific derivative like 7-chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a critical determinant of experimental reproducibility and SAR integrity in both anticancer and antibacterial screening campaigns .

Quantitative Differentiation Evidence for 7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine Against Closest Analogs


Anticancer Potency Gap: >5.7-Fold Difference in GI50 Across a Single Fluorobenzyl Series

Within a series of eight fluorinated 1,5-benzothiazepines, a greater than 5.7-fold difference in anticancer potency was observed between the most potent analogs (4c, 4d, 4g, 4h) and the least potent analog (4a) across all four tested human cancer cell lines (A549 lung, MCF-7 breast, HEPG2 liver, PC-3 prostate) . This range establishes that the substituent on the benzothiazepine core is a critical potency driver, and the 4-(4-fluorobenzyl)sulfanyl group is expected to place the target compound in a distinct potency cluster relative to other substituents .

anticancer cytotoxicity structure-activity relationship

Antibacterial MIC Differentiation: Up to 8-Fold Difference Within the Series

The same compound series exhibited a wide spectrum of antibacterial activity, with MIC values ranging from 15.625 µg/mL (most potent) to 125 µg/mL (least potent) against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . The MIC difference between the most active analog (4d) and the least active analogs (4b, 4e, 4f against Bacillus subtilis) was up to 8-fold, confirming that the benzothiazepine substituent directly controls antimicrobial potency .

antibacterial MIC gram-negative gram-positive

Physicochemical Handling Differentiation: pKa and LogP Implications for Assay Compatibility

The predicted pKa of 3.17±0.20 for 7-chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine indicates that the compound will exist predominantly in its neutral form at physiological pH (7.4), which influences membrane permeability, protein binding, and solubility . This contrasts with the structurally related 7-chloro-4-[(3-fluorobenzyl)sulfanyl] isomer, for which no pKa data is publicly available, creating uncertainty in assay compatibility . The defined pKa allows precise control of ionization state during purification (e.g., preparative HPLC at pH 2.0 where the compound is positively charged) and during biological assays .

physicochemical properties pKa solubility assay development

Gram-Negative vs. Gram-Positive Selectivity Trend Supports Targeted Antibacterial Screening

The fluorinated 1,5-benzothiazepine series demonstrated a consistent selectivity trend toward Gram-negative bacteria (E. coli and S. typhi) over Gram-positive bacteria (S. aureus and B. subtilis), with all synthesized compounds showing more potent activity against the Gram-negative panel . This class-level trend implies that the 4-fluorobenzyl sulfanyl derivative is likely to follow the same Gram-negative preference, a critical consideration when selecting a benzothiazepine scaffold for antibiotic discovery programs targeting Gram-negative pathogens in contrast to analogs from other heterocyclic series that may exhibit Gram-positive selectivity .

antibacterial selectivity gram-negative REMA assay SAR

Scientifically Validated Application Scenarios for 7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine


Structure-Activity Relationship (SAR) Expansion of Fluorinated 1,5-Benzothiazepine Anticancer Leads

Use this compound as a key intermediate or comparator in SAR studies aimed at optimizing the anticancer activity of 1,5-benzothiazepines. The evidence demonstrates that within the fluorinated series, a >5.7-fold difference in GI50 exists between the least and most active analogs across four human cancer cell lines (A549, MCF-7, HEPG2, PC-3) . Procuring the 4-fluorobenzyl sulfanyl variant allows research teams to systematically probe the contribution of the para-fluoro substituent on the benzyl group to cytotoxicity, directly building on the published GI50 dataset for closely related compounds 4a–4h .

Gram-Negative Antibacterial Discovery Program Leveraging Privileged Benzothiazepine Scaffold

The fluorinated 1,5-benzothiazepine class exhibits a Gram-negative-biased antibacterial profile, with the most active analogs achieving MIC values of 15.625 µg/mL against E. coli and S. typhi in the REMA assay . Procuring this specific compound supports medicinal chemistry efforts targeting Gram-negative pathogens (WHO priority list), where an 8-fold MIC differential within the series underscores the criticality of the exact substituent for antimicrobial potency .

Method Development for pKa-Driven Purification and Bioassay Compatibility

With a predicted pKa of 3.17±0.20, this compound is ideally suited for the development of robust analytical and preparative HPLC methods that exploit pH-dependent ionization . At pH 2.0 (below pKa), the compound is predominantly protonated, enhancing aqueous solubility for loading; at pH 7.4 (above pKa), the neutral form facilitates reversed-phase retention . This documented pKa is absent for the 3-fluorobenzyl positional isomer, making the 4-fluorobenzyl derivative the preferred procurement choice for method development laboratories requiring predictable ionization behavior .

Procurement Strategy for Dual-Readout Phenotypic Screening Libraries

The compound's placement within a series that has demonstrated both anticancer (GI50 <10 µg/mL for active analogs) and antibacterial (MIC 15.625 µg/mL for active analogs) activity makes it a strategic addition to dual-readout phenotypic screening libraries . Procurement of this specific derivative enables simultaneous assessment of cytotoxicity and antimicrobial activity in a single screening cascade, maximizing the information yield per well and reducing compound library redundancy compared to procuring multiple mono-activity probes .

Quote Request

Request a Quote for 7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.